

Technical Support Center: Minimizing Colistin B Loss During Serial Dilutions

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Compound of Interest

Compound Name: Colistin b

Cat. No.: B044532

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of **Colistin B** during serial dilutions. Adherence to these guidelines will enhance the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing **Colistin B** loss during serial dilutions critical?

Colistin B, a polycationic peptide, readily adsorbs to negatively charged surfaces commonly found in laboratory plastics and glassware.^[1] This adsorption leads to a significant reduction in the effective concentration of the drug in solution, which can result in erroneously high Minimum Inhibitory Concentration (MIC) values, potentially misclassifying a susceptible bacterial isolate as resistant.^[1] Accurate and reproducible concentrations are paramount for reliable antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and new drug development.

Q2: Which labware materials are most problematic for **Colistin B** solutions?

Polystyrene is the most problematic material, exhibiting extensive binding of colistin. Studies have shown that after 24 hours, as little as 2% of the initial colistin concentration may remain in a polystyrene microplate.^[2] While polypropylene also binds colistin, it is generally to a lesser extent. Low-protein-binding polypropylene is the recommended choice to mitigate this issue.^[2]

Q3: What is the role of Polysorbate 80 (Tween® 80) in colistin susceptibility testing?

Polysorbate 80, a non-ionic surfactant, has been used to reduce the binding of colistin to plastic surfaces, which can lead to a 4- to 8-fold reduction in observed MICs.[3][4] However, there is a concern that Polysorbate 80 may have synergistic antimicrobial effects with colistin.[3] Therefore, the joint Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) working group does not recommend the use of additives like Polysorbate 80 in reference broth microdilution methods for colistin susceptibility testing.

Q4: How does the diluent affect **Colistin B** stability?

Colistin B is stable in water at 4°C for up to 60 days. However, in isotonic phosphate buffer at pH 7.4 and 37°C, significant degradation can occur. It is recommended to prepare stock solutions in sterile water and to make fresh working solutions for each experiment.

Q5: Can pipette tips contribute to **Colistin B** loss?

Yes, each new plastic surface, including pipette tips, introduced during serial dilutions provides an additional opportunity for colistin adsorption.[5] The use of low-binding pipette tips is highly recommended. To further minimize this, an incremental dilution scheme, which involves fewer transfer steps, is preferable to a traditional serial two-fold dilution.[2]

Troubleshooting Guides

Problem 1: Inconsistent or higher-than-expected MIC values for **Colistin B**.

- Possible Cause: Significant adsorption of **Colistin B** to the assay plate, most notably with polystyrene.
- Recommended Solutions:
 - Switch to low-protein-binding polypropylene microplates.
 - If polystyrene must be used, be aware of potential lot-to-lot and manufacturer-to-manufacturer variability in binding properties.

- Consider pre-conditioning the plates with a protein solution, such as bovine serum albumin (BSA), if it is compatible with your experimental design.

Problem 2: Loss of **Colistin B** concentration in stock or working solutions.

- Possible Cause: Adsorption of **Colistin B** to storage tubes (e.g., standard polypropylene or polystyrene).
- Recommended Solutions:
 - Store all colistin-containing solutions in certified low-protein-binding polypropylene tubes.
 - Prepare fresh working solutions for each experiment and minimize the storage time of diluted solutions in any plastic container.

Problem 3: Low recovery of **Colistin B** in quantitative assays (e.g., LC-MS).

- Possible Cause: Cumulative loss of **Colistin B** at each step of the experimental workflow, including dilution, storage, and transfer.
- Recommended Solutions:
 - Conduct a recovery experiment to quantify the extent of loss in your specific workflow (see Protocol 1).
 - For glass surfaces, consider surface passivation with siliconization to create a hydrophobic barrier that can reduce peptide adsorption (see Protocol 2).
 - For plastic surfaces, where siliconization is not effective, consider a polyethylene glycol (PEG) coating to create a hydrophilic layer that repels the cationic peptide (see Protocol 3).
 - Minimize the number of dilution steps by using an incremental dilution strategy.

Data Presentation

Table 1: **Colistin B** Recovery from Different Labware Materials after 24 Hours

Labware Material	Concentration Range (mg/L)	Remaining Colistin B (%)	Reference(s)
Polystyrene	0.125 - 8	8 - 84	[6][7]
Soda-Lime Glass	0.125 - 8	25 - 80	[6][7]
Polypropylene	0.125 - 8	23 - 90	[6][7]
Low-Protein-Binding Polypropylene	0.125 - 8	59 - 90	[6][7]

Table 2: Effect of Polysorbate 80 (0.002%) on Colistin MICs

Organism	Change in Modal MIC	Reference(s)
Enterobacteriaceae	3-fold decrease	[8]
Pseudomonas aeruginosa	2-fold decrease	[8]

Experimental Protocols

Protocol 1: Quantifying **Colistin B** Recovery

This protocol allows for the determination of **Colistin B** loss in a specific type of labware.

- Prepare **Colistin B** Stock Solution: Prepare a concentrated stock solution of **Colistin B** sulfate in sterile, HPLC-grade water.
- Prepare Working Solutions: Dilute the stock solution to the desired experimental concentrations in the appropriate buffer or medium.
- Initial Concentration (T=0): Immediately after preparation, take an aliquot of each working solution for quantification via a validated method like LC-MS/MS to establish the initial concentration (C₀).
- Incubation: Aliquot the working solutions into the labware to be tested (e.g., microplate wells, centrifuge tubes). Incubate under your standard experimental conditions (e.g., temperature, time).

- **Sample Collection:** At the end of the incubation period, carefully collect the supernatant.
- **Quantification:** Analyze the concentration of **Colistin B** in the supernatant (C_{final}) using the same method as in step 3.
- **Calculate Recovery:** Calculate the percentage of recovery using the formula: $\text{Recovery (\%)} = (C_{\text{final}} / C_0) * 100$.

Protocol 2: Siliconizing Glassware

This protocol creates a hydrophobic surface on glassware to reduce the adsorption of cationic peptides. Caution: Dichlorodimethylsilane is toxic and volatile; perform all steps in a chemical fume hood with appropriate personal protective equipment.

- **Prepare Siliconizing Solution:** Create a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent like toluene or chloroform.
- **Application:**
 - **Small Items:** Immerse the clean, dry glassware in the solution for 15-30 minutes.
 - **Large Items:** Pour the solution into the glassware and gently rotate to ensure all interior surfaces are coated.
- **Rinsing:** Rinse the glassware thoroughly, first with the non-polar solvent (toluene or chloroform), followed by methanol, and finally with deionized water.
- **Drying and Curing:** Dry the glassware in an oven at $>100^{\circ}\text{C}$ overnight to cure the silicone layer.

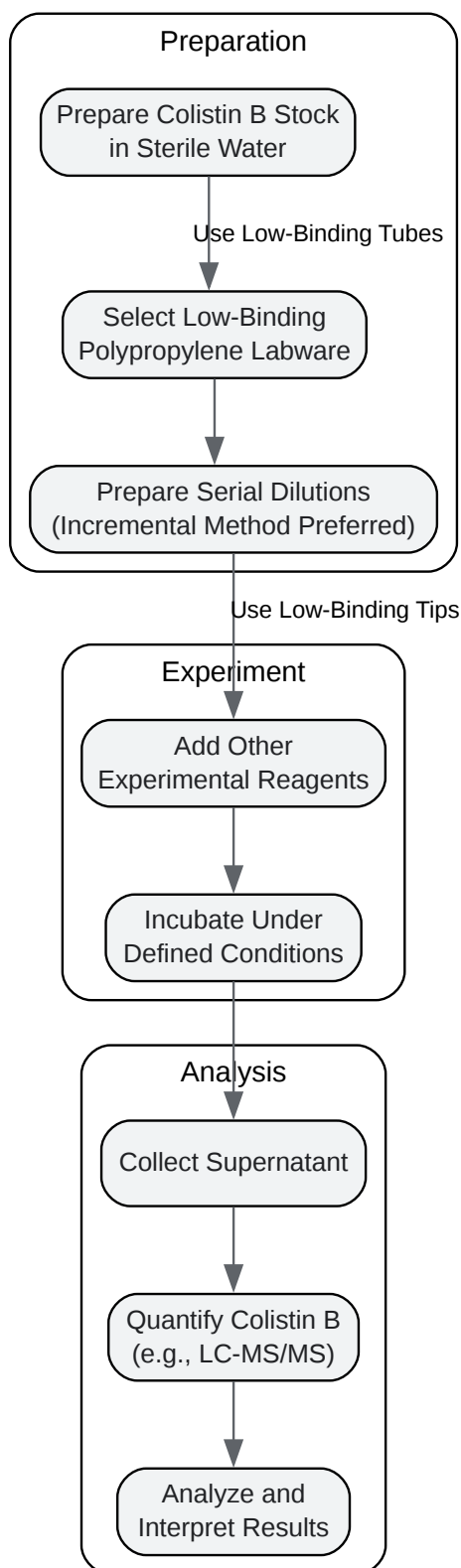
Protocol 3: Polyethylene Glycol (PEG) Coating of Plasticware

This protocol creates a hydrophilic surface on plasticware to repel peptides.

- **Prepare PEG Solution:** Prepare a 1 mg/mL solution of a high molecular weight PEG (e.g., PEG 20,000) in sterile, nuclease-free water.

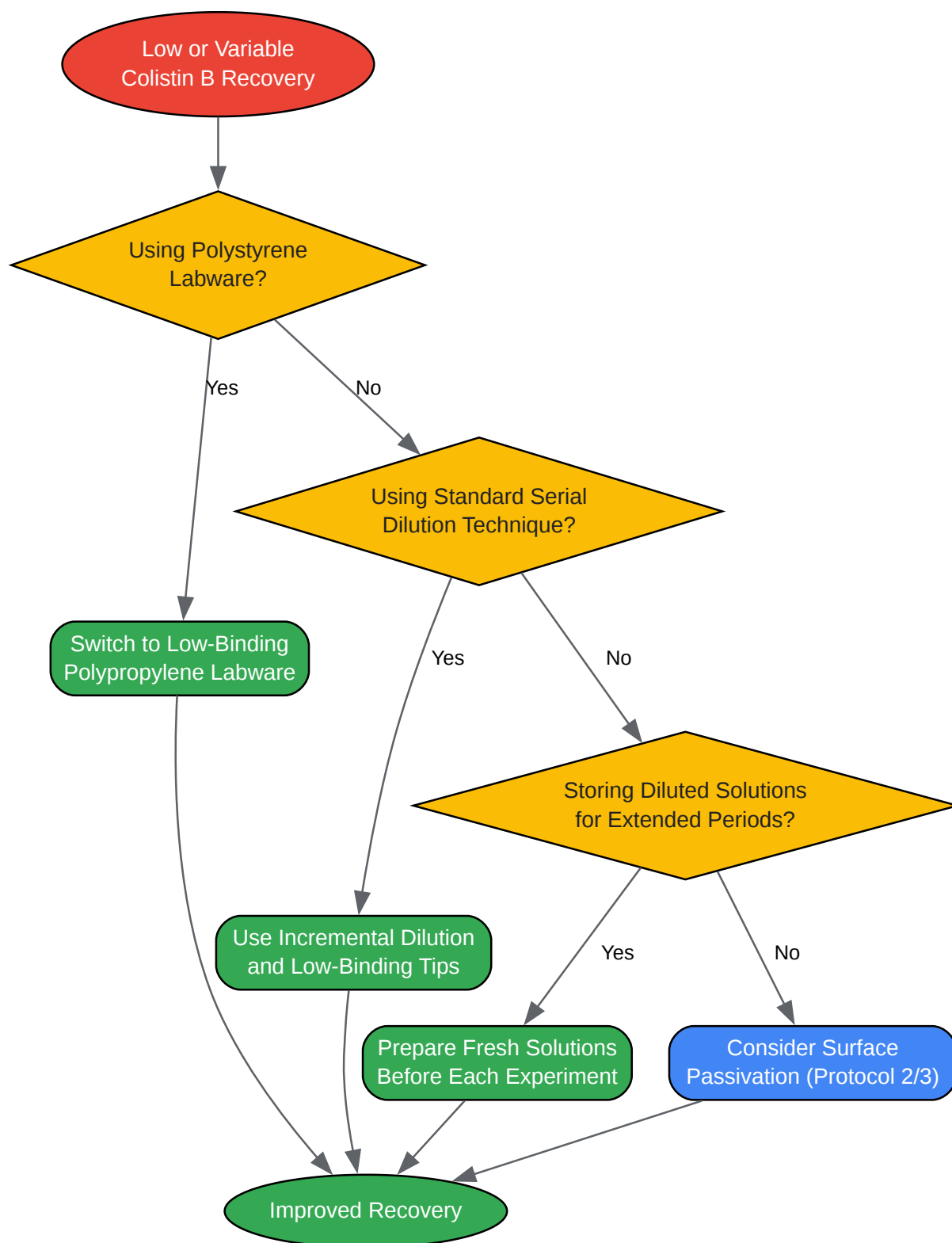
- Coating: Add the PEG solution to the wells of a microplate or the inside of tubes, ensuring the entire surface is covered.
- Incubation: Incubate at room temperature for 1-2 hours.
- Removal of Excess PEG: Aspirate the PEG solution.
- Drying: Allow the plasticware to air dry completely in a sterile environment (e.g., a laminar flow hood). The coated plasticware is now ready for use.

Visualizations



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Caption: Recommended workflow for experiments involving **Colistin B** serial dilutions.



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Caption: Troubleshooting decision tree for low **Colistin B** recovery.

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